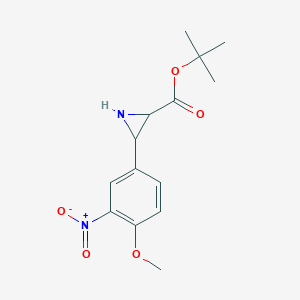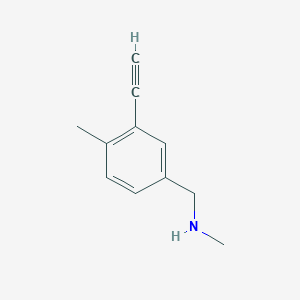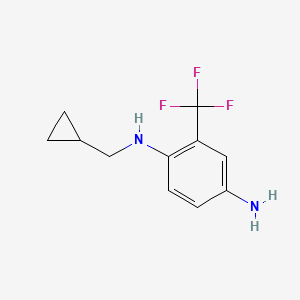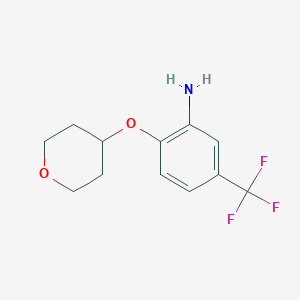
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C12H11F3O. This compound is characterized by the presence of an ethynyl group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the benzene ring is replaced by an isopropoxy group.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by nucleophilic substitution and trifluoromethylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Reduced derivatives of the ethynyl group.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance the bioavailability and metabolic stability of drugs.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The isopropoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-trifluoromethyl-benzene: Similar structure but lacks the isopropoxy group.
2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene: Similar structure but has a methoxy group instead of an isopropoxy group.
4-Ethynyl-1-isopropoxy-2-trifluoromethyl-benzene: Similar structure but with different positions of the functional groups.
Uniqueness
2-Ethynyl-1-isopropoxy-4-trifluoromethyl-benzene is unique due to the specific combination and positions of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H11F3O |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-ethynyl-1-propan-2-yloxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H11F3O/c1-4-9-7-10(12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3 |
InChI Key |
BGRIHMOQXNIVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)




![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)




